

Crystal Structure of Adamantyl-THPINACA Derivatives: A Technical Overview

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Compound of Interest

Compound Name: Adamantyl-thpinaca

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Introduction

Adamantyl-THPINACA (ATHPINACA) represents a significant compound within the indazole-based synthetic cannabinoid class. First identified in early 2015, it exists as two positional isomers: N-(1-adamantyl) and N-(2-adamantyl).^[1] While extensive research has been conducted on its metabolism and detection for forensic purposes, detailed crystallographic data for **Adamantyl-THPINACA** and its direct derivatives remains elusive in publicly accessible literature. This guide, therefore, provides a comprehensive overview of the available structural information on related adamantyl-containing cannabinoids, general experimental protocols for synthesis and crystallization, and a detailed analysis of the metabolic pathways of **ADAMANTYL-THPINACA**. This information is crucial for researchers in drug design, pharmacology, and forensic science.

Crystal Structure of Adamantyl-Containing Cannabinoids

Although the specific crystal structure of **Adamantyl-THPINACA** has not been published, the crystal structure of a related adamantyl cannabinoid, (-)-3-(1-adamantyl)- Δ^8 -tetrahydrocannabinol (AM411), has been determined via X-ray crystallography.^{[2][3]} This work confirms that the bulky adamantyl group can be accommodated within cannabinoid receptor binding sites and that its orientation influences receptor selectivity.^{[2][3]}

Further crystallographic insights can be drawn from studies on other adamantane-based compounds. For instance, a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates have been successfully synthesized and their three-dimensional structures elucidated by X-ray diffraction. [4] These studies provide valuable data on the conformational possibilities and crystal packing of molecules containing the adamantyl moiety.

General Crystallographic Characteristics of Adamantane Derivatives

Analysis of adamantane-based ester derivatives has revealed several key structural features that may be relevant to the study of **adamantyl-thpinaca** derivatives.

Parameter	Observation	Reference
Conformation	The introduction of the bulky adamantane moiety tends to favor a synclinal conformation in ester derivatives.	[4]
Crystal Packing	Adamantyl-containing compounds can form looser-packed crystal systems.	[4]
Disorder	The adamantane group is prone to orientational disorder within the crystal lattice.	[4]

Experimental Protocols

While specific protocols for the crystallization of **Adamantyl-THPINACA** are not available, methodologies for the synthesis and crystallization of other adamantane derivatives and cannabinoids offer a likely template for such experiments.

Synthesis of Adamantyl-Containing Precursors

The synthesis of adamantyl-based ester derivatives has been reported through the reaction of 1-adamantyl bromomethyl ketone with various carboxylic acids. The general procedure is as follows:

- Reaction Setup: 1-adamantyl bromomethyl ketone is reacted with a carboxylic acid in the presence of potassium carbonate.
- Solvent: Dimethylformamide (DMF) is used as the reaction medium.
- Conditions: The reaction is carried out at room temperature.[\[4\]](#)

The resulting intermediate can then be further modified to produce a range of derivatives.

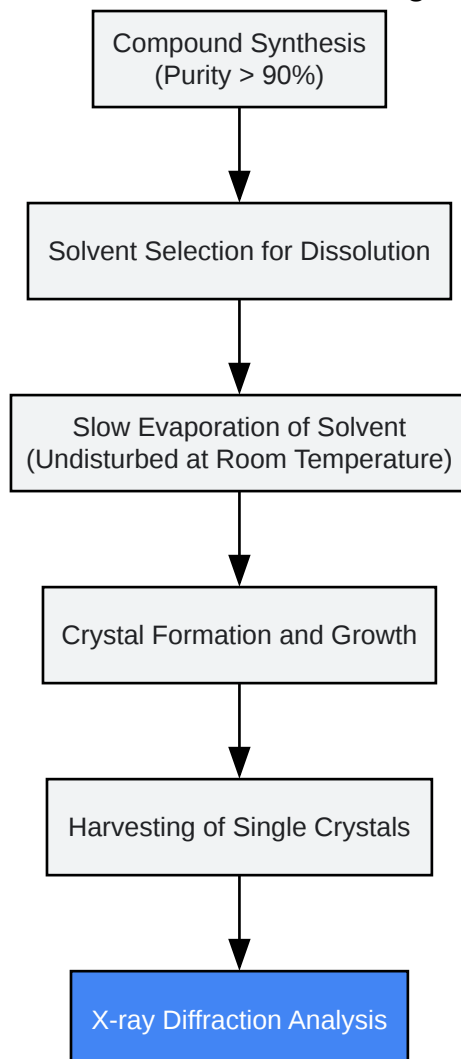
Crystallization Techniques

Single crystals suitable for X-ray diffraction of adamantane derivatives have been grown using slow evaporation techniques.

- Solvent Selection: A suitable solvent or solvent system is chosen to dissolve the compound. For adamantyl-based esters, acetone has been used successfully.[\[4\]](#)
- Slow Evaporation: The solution is left undisturbed at room temperature, allowing the solvent to evaporate slowly, leading to the formation of single crystals.[\[4\]](#)

A general workflow for obtaining single crystals for X-ray diffraction is illustrated below.

General Experimental Workflow for Single-Crystal Growth



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A generalized workflow for obtaining single crystals.

Metabolism of ADAMANTYL-THPINACA

In the absence of a crystal structure, understanding the metabolic fate of **ADAMANTYL-THPINACA** is of paramount importance for predicting its pharmacological and toxicological profile. In vitro studies using pooled human liver microsomes have shown that **ADAMANTYL-THPINACA** is extensively metabolized.^{[5][6]}

The primary metabolic transformations involve hydroxylation reactions occurring on both the adamantyl and the 1-(tetrahydropyranyl-4-methyl)-indazole-3-carboxamide moieties.^[7]

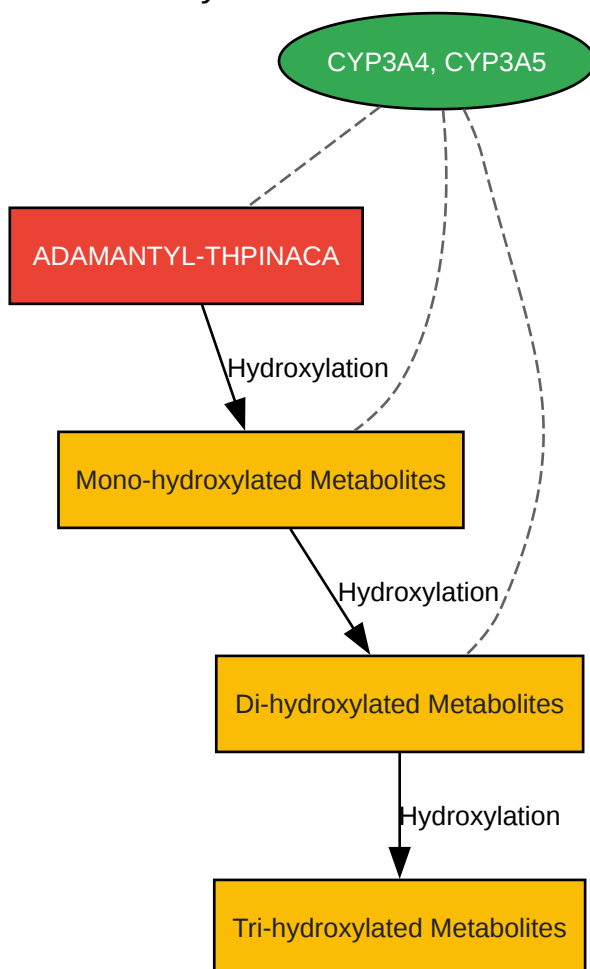
Key Metabolic Reactions:

- Mono-hydroxylation: The formation of single hydroxyl groups.
- Di-hydroxylation: The addition of two hydroxyl groups.
- Tri-hydroxylation: The addition of three hydroxyl groups.[7]

For the N-(1-adamantyl) isomer, a total of 13 phase I metabolites have been identified.[5][6]
The cytochrome P450 isoenzymes primarily responsible for the metabolism of **ADAMANTYL-THPINACA** are CYP3A4 and CYP3A5.[5][6]

The proposed metabolic pathway is visualized in the following diagram.

Metabolic Pathway of ADAMANTYL-THPINACA



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A simplified diagram of the metabolic hydroxylation of **ADAMANTYL-THPINACA**.

Conclusion

While the definitive crystal structure of **Adamantyl-THPINACA** derivatives remains to be elucidated and published, a wealth of information can be gleaned from related compounds and metabolic studies. The crystallographic data from other adamantane-containing molecules suggest that the adamantyl group imposes specific conformational constraints and packing arrangements. The detailed metabolic profiling of **ADAMANTYL-THPINACA** provides critical insights for forensic identification and for understanding its in vivo activity. Future research focused on obtaining single crystals of **Adamantyl-THPINACA** and its major metabolites will be invaluable for a more complete structure-activity relationship understanding and for the rational design of new molecules with tailored pharmacological properties.

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